N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylpropanamide
Description
N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18-13-11-16(7-9-17-10-8-16)20-14-6-4-3-5-12(13)14/h3-6,13,17H,2,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZGCBKMKUDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a chromene derivative with a piperidine derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of catalysts such as palladium or rhodium, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce fully reduced spirocyclic compounds.
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives, such as spirooxindoles and spiroindoles. These compounds share the spirocyclic motif but differ in their specific chemical structures and properties .
Uniqueness
N-spiro[3,4-dihydrochromene-2,4’-piperidine]-4-ylpropanamide is unique due to its specific combination of a chromene and piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
